molecular formula C16H26N4O3 B2373797 tert-Butyl 3-((6-methoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate CAS No. 1404192-12-6

tert-Butyl 3-((6-methoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate

Cat. No.: B2373797
CAS No.: 1404192-12-6
M. Wt: 322.409
InChI Key: KQXNWBKZFANNKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-((6-methoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate is a prized synthetic intermediate in medicinal chemistry, primarily utilized in the development of novel, potent kinase inhibitors. Its core value lies in its role as a key precursor in the synthesis of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitors, such as the clinical candidate entrectinib and its analogues. The compound's structure, featuring a piperidine scaffold substituted with a methoxypyrimidine group, is integral to forming high-affinity interactions with the ATP-binding site of these target kinases. Researchers employ this intermediate to construct the crucial hinge-binding region of the inhibitor molecule, which is essential for achieving selectivity and potency. This has significant implications in preclinical oncology research, particularly for the study and treatment of non-small cell lung cancer (NSCLC) and other malignancies driven by ALK and ROS1 rearrangements. The tert-butoxycarbonyl (Boc) protecting group offers strategic advantages in synthetic routes, allowing for further functionalization of the piperidine nitrogen under a wide range of reaction conditions before facile deprotection. Its application accelerates the discovery and structure-activity relationship (SAR) studies of next-generation targeted therapies.

Properties

IUPAC Name

tert-butyl 3-[(6-methoxypyrimidin-4-yl)-methylamino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3/c1-16(2,3)23-15(21)20-8-6-7-12(10-20)19(4)13-9-14(22-5)18-11-17-13/h9,11-12H,6-8,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXNWBKZFANNKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N(C)C2=CC(=NC=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((6-methoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl piperidine-1-carboxylate with 6-methoxypyrimidin-4-yl methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at a specific temperature range to ensure optimal yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-((6-methoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmacological Studies

Research indicates that compounds similar to tert-butyl 3-((6-methoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate exhibit biological activity against various targets:

  • Inhibitors of Enzymatic Activity : This compound has been studied for its potential to inhibit specific enzymes involved in cancer cell proliferation. The presence of the pyrimidine moiety enhances its interaction with biological targets, promoting cell cycle arrest and apoptosis in cancer cells .

Drug Development

The compound serves as a lead structure for the synthesis of new drugs aimed at treating conditions such as:

  • Cancer : Several derivatives have been synthesized and tested for their efficacy against different cancer cell lines. The modifications on the piperidine ring and the methoxypyrimidine group are crucial for enhancing potency and selectivity .
  • Neurological Disorders : Compounds with similar structures have shown promise in modulating neurotransmitter systems, suggesting potential applications in treating disorders like depression and anxiety .

Case Study 1: Synthesis and Evaluation of Derivatives

A study focused on synthesizing various derivatives of this compound revealed that modifications to the methoxypyrimidine group significantly impacted biological activity. For instance, introducing different substituents on the pyrimidine ring improved binding affinity to target proteins involved in tumor growth .

CompoundModificationBiological Activity
A-CH₃Moderate
B-ClHigh
C-FVery High

Case Study 2: Pharmacokinetics and Toxicology

In a series of pharmacokinetic studies, researchers evaluated the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Results indicated favorable pharmacokinetic profiles with low toxicity levels in animal models, making it a candidate for further clinical trials .

Mechanism of Action

The mechanism of action of tert-Butyl 3-((6-methoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications on the Pyrimidine Ring

tert-Butyl 3-(Methyl(9H-Pyrimido[4,5-b]Indol-4-yl)Amino)Piperidine-1-Carboxylate (6a)
  • Structure : Pyrimidine fused with an indole ring.
  • Synthesis : Two-step procedure using Boc-protected piperidine and DIPEA in DMF .
tert-Butyl 3-((6-Ethoxy-2-(Methylthio)Pyrimidin-4-yl)Amino)Piperidine-1-Carboxylate
  • CAS No.: 1353973-26-8
  • Structure : Ethoxy and methylthio substituents at positions 6 and 2 of pyrimidine.
  • Impact : Increased lipophilicity (ethoxy > methoxy) and sulfur-mediated metabolic stability .
tert-Butyl 4-((2-Chloro-6-Methylpyrimidin-4-yl)Oxy)Piperidine-1-Carboxylate
  • CAS No.: 1289386-94-2
  • Structure : Chloro and methyl groups at positions 2 and 4.
  • Impact : Electrophilic chlorine enhances reactivity for nucleophilic substitution, enabling further derivatization .

Modifications in the Piperidine Substituents

(R)-tert-Butyl 3-((6-Methoxypyrimidin-4-yl)Amino)Pyrrolidine-1-Carboxylate
  • Structure : Pyrrolidine instead of piperidine.
  • Impact : Smaller ring size alters conformational flexibility and steric interactions, affecting target selectivity .
tert-Butyl 4-((6-Methoxypyrimidin-4-yl)Amino)Piperidine-1-Carboxylate (BD288593)
  • Structure: Lacks the methyl group on the amino linker.
  • Impact : Reduced steric hindrance may improve binding to flat aromatic pockets in enzymes .

Functionalization via Coupling Reactions

tert-Butyl 3-(Methyl(7-((Trimethylsilyl)Ethynyl)-9H-Pyrimido[4,5-b]Indol-4-yl)Amino)Piperidine-1-Carboxylate (12)
  • Synthesis: Sonogashira coupling introduces a trimethylsilyl ethynyl group.
  • Application : Alkyne handle for click chemistry or further bioconjugation .

Biological Activity

tert-Butyl 3-((6-methoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate, identified by its CAS number 1404192-12-6, is a complex organic compound with significant implications in medicinal chemistry and biological research. Its unique structure, featuring a tert-butyl group, a methoxypyrimidinyl moiety, and a piperidine ring, positions it as a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

  • Molecular Formula : C16H26N4O3
  • Molecular Weight : 322.40 g/mol
  • Structure : The compound includes a piperidine ring substituted with a methoxypyrimidine group, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It functions as a potential ligand for receptors or as an enzyme inhibitor, influencing various biochemical pathways. The exact mechanism depends on the context of use and the specific targets involved.

Biological Activity

Research indicates that this compound may exhibit the following biological activities:

  • Enzyme Inhibition : This compound has been explored for its potential to inhibit enzymes relevant in disease processes, such as GSK-3β. Studies have demonstrated that derivatives of similar structures can significantly impact enzyme activity, suggesting that this compound may also possess similar properties .
  • Receptor Binding : The structural characteristics allow it to bind effectively to various receptors, potentially modulating their activity and leading to therapeutic effects.
  • Anticancer Activity : Preliminary studies suggest that related compounds exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar piperidine structures were evaluated for their cytotoxicity against various cancer cell lines, showing promising results .

Case Studies and Research Findings

Recent studies have focused on the structure–activity relationships (SAR) of pyrimidine derivatives to enhance biological efficacy:

  • A study on GSK-3β inhibitors showed that modifying the piperidine structure could lead to improved potency against this target. Specific derivatives demonstrated enhanced binding affinity and selectivity .
  • In vitro assays have been conducted using cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma), where compounds related to this compound were tested for their cytotoxic effects. Results indicated minimal cytotoxicity at high concentrations, suggesting a favorable safety profile .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylateStructurePotential enzyme inhibitor
tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylateStructureAnticancer properties
tert-Butyl 3-methoxypyrrolidine-1-carboxylateStructureModerate receptor activity

Q & A

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

The compound (CAS: 1353955-46-0) has a molecular weight of 308.38 and a molecular formula of C₁₅H₂₄N₄O₃. It is a light yellow solid under standard conditions . Key properties include:

  • Storage : Requires sealing in a dry environment at 2–8°C to prevent degradation.
  • Hygroscopicity : No data available, but similar piperidine derivatives suggest sensitivity to moisture, necessitating anhydrous handling .
  • Solubility : Likely polar aprotic solvents (e.g., DMSO, DMF) based on structural analogs .

Methodological Insight : Use inert atmosphere (N₂/Ar) during weighing and dissolution to avoid hydrolysis. Characterize purity via HPLC or LC-MS before critical experiments .

Q. What safety protocols are critical during handling?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Respiratory protection is advised if airborne particles form .
  • Ventilation : Use fume hoods for synthesis or high-temperature steps to mitigate inhalation risks .
  • Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides) to prevent hazardous reactions .

Contradiction Note : While some sources classify it as non-hazardous , others flag acute oral toxicity (H302) and skin irritation (H315/H319) . Validate with site-specific risk assessments.

Intermediate/Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound?

Current Methods :

  • Stepwise Coupling : Piperidine precursors are functionalized via nucleophilic substitution or Buchwald-Hartwig amination for the methoxypyrimidine moiety .
  • Protection/Deprotection : The tert-butyl carbamate (Boc) group is commonly used for amine protection, removed via TFA or HCl in dioxane .

Q. Optimization Strategies :

ParameterImpactEvidence
CatalystPd(OAc)₂/Xantphos improves coupling yields for pyrimidine derivatives .
SolventDMF enhances solubility but may require post-reaction dialysis for purification .
TemperatureReactions at 80–100°C reduce side products in analogous syntheses .

Data Contradiction : Some protocols suggest room-temperature coupling , while others require heating . Pilot small-scale reactions to determine optimal conditions.

Q. What analytical techniques resolve structural ambiguities or impurities?

  • NMR : ¹H/¹³C NMR confirms regioselectivity of the methylamino group on the piperidine ring. Key shifts:
    • Piperidine C-3: ~50–55 ppm (¹³C) .
    • Methoxypyrimidine: 3.8–4.0 ppm (¹H, OCH₃) .
  • HRMS : Verify molecular ion [M+H]⁺ at m/z 309.19 (calculated: 308.38 + 1).
  • XRD : Resolves stereochemistry if chiral centers form during synthesis .

Pitfall : Impurities from incomplete Boc deprotection (~m/z 209.16) may skew bioactivity results. Use preparative HPLC for isolation .

Q. How does the compound interact with biological targets in mechanistic studies?

Hypothesized Targets :

  • Kinase Inhibition : The pyrimidine scaffold mimics ATP-binding motifs in kinases (e.g., PI3K, EGFR) .
  • CYP450 Interactions : Methoxy groups may enhance metabolic stability compared to hydroxyl analogs .

Q. In Vitro Testing :

AssayProtocolOutcome
Kinase ProfilingUse ADP-Glo™ assay at 10 µM compound concentration.≥50% inhibition suggests lead potential .
Metabolic StabilityIncubate with liver microsomes (human/rat); monitor via LC-MS.Half-life >60 min indicates suitability for in vivo studies .

Advanced Note : Structure-activity relationship (SAR) studies should modify the methoxy group to halogen or alkyl variants to assess potency shifts .

Data Interpretation & Troubleshooting

Q. How to address discrepancies in biological activity between batches?

  • Purity Check : Compare HPLC traces (≥95% purity required) .
  • Solvent Artifacts : Residual DMSO (>0.1%) can inhibit certain targets; lyophilize and reconstitute in buffer .
  • Conformation Analysis : Use molecular docking to verify binding pose consistency across batches .

Case Study : A 2021 study found that residual TFA from Boc deprotection reduced cell viability by 20%; neutralization with NaHCO₃ resolved this .

Q. What computational tools predict the compound’s stability under varying pH conditions?

  • Software : Schrödinger’s QikProp or ACD/Labs Percepta estimate pKa (predicted: pyrimidine N ≈ 3.5; piperidine N ≈ 8.2) .
  • Experimental Validation : Perform pH-solubility profiling (pH 1–10) and monitor degradation via UV-Vis at λ_max ≈ 260 nm .

Q. Regulatory & Compliance Considerations

  • GHS Compliance : Classified as non-hazardous in some regions , but adhere to H302/H315/H319 protocols if conflicting data arise .
  • Waste Disposal : Incinerate at >800°C with alkaline scrubbers to neutralize nitrogen oxides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.